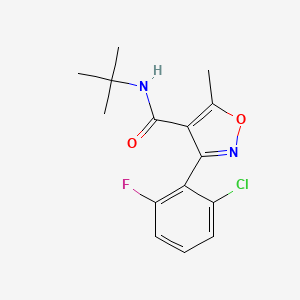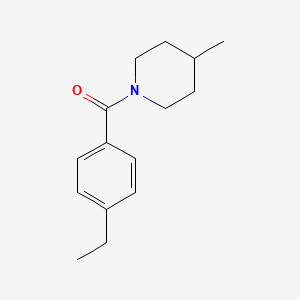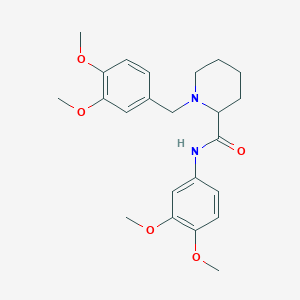
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various scientific studies.
Mécanisme D'action
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide modulates the activity of TRPC channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which reduces the influx of calcium ions into the cell. This reduction in calcium ion influx leads to a decrease in neuronal excitability, which is beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the hyperexcitability of neurons, which is beneficial in the treatment of epilepsy and neuropathic pain. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more potent analogs of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide that have improved solubility and bioavailability. Additionally, the development of new methods for the delivery of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide to the central nervous system may also be explored.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of tert-butyl acrylate with 2-chloro-6-fluoroaniline, followed by the reaction of the resulting compound with methyl isoxazolecarboxylate. The final product is obtained after the removal of the protecting groups through hydrolysis. This synthesis method has been optimized to obtain high yields of pure N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-(tert-butyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and neuropathic pain. It has been shown to modulate the activity of TRPC channels, which are involved in the regulation of calcium ion influx in cells. This modulation has been found to reduce the hyperexcitability of neurons, which is a hallmark of many neurological disorders.
Propriétés
IUPAC Name |
N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-8-11(14(20)18-15(2,3)4)13(19-21-8)12-9(16)6-5-7-10(12)17/h5-7H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYERZFLPCJGONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)

![2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)

![2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)
